molecular formula C9H11ClF2N2OS B1382914 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride CAS No. 1803605-65-3

2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride

Cat. No.: B1382914
CAS No.: 1803605-65-3
M. Wt: 268.71 g/mol
InChI Key: WCMKAXMTSABFMX-UHFFFAOYSA-N
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Description

2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C9H10F2N2OS·HCl. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. It is characterized by the presence of an amino group, a difluoromethyl sulfanyl group, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2-aminophenylacetic acid with a difluoromethyl sulfanyl reagent under controlled conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine source to form the desired acetamide structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and the use of catalysts would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

    Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a tool for studying biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological properties, such as enzyme inhibition or receptor modulation. It could be investigated for therapeutic applications in treating diseases where these mechanisms are relevant.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, and ion channels. The difluoromethyl sulfanyl group may enhance binding affinity and specificity, while the amino group could facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-phenylacetamide: Lacks the difluoromethyl sulfanyl group, which may result in different biological activity and chemical reactivity.

    N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide: Lacks the amino group, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the difluoromethyl sulfanyl group and the amino group in 2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-amino-N-[2-(difluoromethylsulfanyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2OS.ClH/c10-9(11)15-7-4-2-1-3-6(7)13-8(14)5-12;/h1-4,9H,5,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMKAXMTSABFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN)SC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-65-3
Record name Acetamide, 2-amino-N-[2-[(difluoromethyl)thio]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803605-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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